molecular formula C10H9BrN2O3 B15056687 3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide CAS No. 1379779-24-4

3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide

Cat. No.: B15056687
CAS No.: 1379779-24-4
M. Wt: 285.09 g/mol
InChI Key: SZCRENUPNXNADY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize side reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

    3-Amino-5-bromo-6-methoxybenzofuran: Lacks the carboxamide group.

    5-Bromo-6-methoxybenzofuran-2-carboxamide: Lacks the amino group.

    3-Amino-6-methoxybenzofuran-2-carboxamide: Lacks the bromo group.

Uniqueness

3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide is unique due to the specific combination of amino, bromo, and methoxy substituents, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

3-Amino-5-bromo-6-methoxybenzofuran-2-carboxamide is a benzofuran derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group, a bromine atom, and a methoxy substituent, which may influence its pharmacological properties.

The molecular formula of this compound is C11H10BrN3O3C_{11}H_{10}BrN_{3}O_{3}, with a molecular weight of approximately 303.12 g/mol. The compound's structure includes a benzofuran core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11H10BrN3O3C_{11}H_{10}BrN_{3}O_{3}
Molecular Weight303.12 g/mol
IUPAC NameThis compound
CAS Number1379779-24-4

Biological Activity

Research indicates that benzofuran derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have assessed the anticancer potential of benzofuran derivatives. For instance, derivatives similar to 3-Amino-5-bromo-6-methoxybenzofuran have shown significant antiproliferative effects against various human cancer cell lines. In particular, structural modifications involving bromine and methoxy groups have been linked to enhanced activity against cancer cells.

  • Mechanism of Action : The compound may inhibit tubulin polymerization, a crucial process for cell division. In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 0.56 µM to 1.4 µM against different cancer cell lines .
  • Case Study : A study on a related benzofuran derivative indicated that it exhibited an antiproliferative potency that was 10–100 times greater than its amino counterparts, highlighting the importance of functional group positioning within the molecule .

Anti-inflammatory Activity

Benzofuran derivatives have also been explored for their anti-inflammatory properties. The presence of the amino group in 3-Amino-5-bromo-6-methoxybenzofuran may enhance its ability to modulate inflammatory pathways.

  • Research Findings : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that benzofuran derivatives possess antimicrobial properties. The specific activity of 3-Amino-5-bromo-6-methoxybenzofuran against bacterial and fungal strains remains to be fully elucidated.

  • Comparative Studies : Research has indicated that certain benzofuran derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Properties

CAS No.

1379779-24-4

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

3-amino-5-bromo-6-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H9BrN2O3/c1-15-7-3-6-4(2-5(7)11)8(12)9(16-6)10(13)14/h2-3H,12H2,1H3,(H2,13,14)

InChI Key

SZCRENUPNXNADY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OC(=C2N)C(=O)N)Br

Origin of Product

United States

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